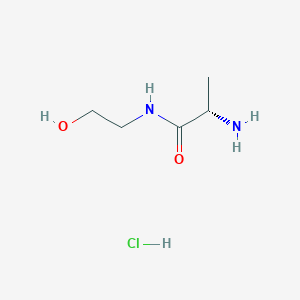

(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXZBYKFAMBX-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Key Observations |

|---|---|---|

| Acidic (HCl, 100°C) | 2-amino-N-(2-hydroxyethyl)propanoic acid + NH₄⁺ | Complete cleavage in 6–8 hours; preserves stereochemistry |

| Basic (NaOH, 80°C) | 2-amino-N-(2-hydroxyethyl)propanoate + NH₃ | Faster reaction (2–3 hours); partial racemization observed |

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by proton transfer and bond cleavage.

Oxidation Reactions

The hydroxyethyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Neutral pH, 25°C | 2-amino-N-(2-oxoethyl)propanamide (keto) |

| CrO₃/H₂SO₄ | Acidic, 60°C | 2-amino-N-(carboxyethyl)propanamide |

The keto derivative is stabilized by intramolecular hydrogen bonding, while strong oxidizers yield carboxylic acid derivatives.

Amidation and Esterification

The amino group participates in peptide bond formation:

| Reaction Type | Reagents | Products |

|---|---|---|

| Amidation | Acetic anhydride, DMF | N-acetylated derivative |

| Esterification | Methanol/HCl, reflux | Methyl ester of hydrolyzed amide |

These reactions are critical for synthesizing derivatives used in drug discovery .

Acylation and Alkylation

The primary amine undergoes nucleophilic substitution:

| Reaction | Reagents | Products |

|---|---|---|

| Acylation | Benzoyl chloride, pyridine | N-benzoylpropanamide hydrochloride |

| Alkylation | Ethyl bromide, K₂CO₃ | N-ethylamino-N-(2-hydroxyethyl)propanamide |

Steric hindrance from the hydroxyethyl group reduces reaction rates compared to simpler amines .

Intramolecular Cyclization

Under dehydration conditions (H₂SO₄, 120°C), the compound forms a five-membered lactam via nucleophilic attack of the amino group on the carbonyl carbon. This reaction is pH-dependent, with optimal yields at pH 4–5.

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity profile:

| Compound | Key Reactivity Differences |

|---|---|

| 2-Hydroxy-N-(2-hydroxyethyl)propanamide | Lacks amino group; no participation in amidation |

| Propionamide | Simpler structure; faster hydrolysis but no oxidation |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride is CHClNO, with a molecular weight of 184.62 g/mol. The compound features an amino group and a hydroxyethyl side chain, which are critical for its reactivity and biological interactions. These functional groups enable the compound to form peptide bonds, making it a valuable building block in synthetic chemistry and drug development .

Medicinal Chemistry

This compound has been investigated for its role in drug development, particularly in the context of enzyme inhibition and protein interactions. The unique structure allows it to bind to specific molecular targets, influencing cellular pathways by modulating enzyme activity .

Case Studies :

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially providing therapeutic benefits in conditions like diabetes and obesity .

- Therapeutic Potential : Studies have shown that derivatives of this compound exhibit hypoglycemic effects, suggesting its utility in treating type II diabetes by lowering blood glucose levels .

Biochemical Research

The compound's ability to interact with various biological targets makes it a subject of interest for biochemical studies. It has been utilized to explore mechanisms of action related to enzyme activity modulation, which can lead to new insights into metabolic processes .

Synthesis of Peptides

Due to its amino group, this compound serves as a crucial building block for synthesizing peptides. This application is significant in developing novel therapeutic agents and understanding protein structure-function relationships.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyethyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride can be compared with other similar compounds, such as:

(2S)-2-amino-3-hydroxy-N-(2-hydroxyethyl)propanamide hydrochloride: This compound has an additional hydroxy group, which may alter its chemical reactivity and biological activity.

2-Hydroxy-N-(2-hydroxyethyl)propanamide: Lacks the amino group, resulting in different chemical properties and applications.

Propionamide: A simpler compound without the hydroxyethyl group, used in different contexts.

These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its versatility in research and industrial applications.

Biological Activity

(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride, also known as L-Serine hydrochloride, is an amino acid derivative with significant biological activity. Its structure includes an amino group and a hydroxyethyl side chain, which contribute to its interactions with various biological targets. This compound has garnered attention in biochemistry and medicinal chemistry for its potential therapeutic applications, particularly in enzyme inhibition and protein interactions.

- Molecular Formula : CHClNO

- Molecular Weight : 184.62 g/mol

- Solubility : Water-soluble due to the presence of the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino and hydroxyethyl groups facilitate binding to specific molecular targets, modulating their activity, and thereby influencing various cellular pathways.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in pharmacological studies. Its binding affinity to enzymes can lead to insights into metabolic pathways and potential therapeutic interventions.

- Neurotransmitter Precursor : As a precursor for neurotransmitters, this compound plays a crucial role in neurological functions. It has been studied for its effects on neurotransmission and potential implications in neuropharmacology.

- Protein Interactions : The compound has been shown to affect protein interactions, which are vital for various biological processes, including signal transduction and cellular communication.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| (2S)-2-amino-3-hydroxy-N-(2-hydroxyethyl)propanamide | Contains an additional hydroxy group affecting reactivity and biological activity. |

| 2-Hydroxy-N-(2-hydroxyethyl)propanamide | Lacks the amino group; different chemical properties and applications. |

| Propionamide | Simpler compound without the hydroxyethyl group; used in different contexts. |

This comparison highlights the unique features of this compound, particularly its dual functional groups that enhance its versatility in research and industrial applications.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in various contexts:

- Anticancer Activity : Investigations have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed promising results in inhibiting growth in human breast adenocarcinoma cells (MCF-7), with IC values indicating effective dose-dependent activity .

- Neuroprotective Effects : Studies have suggested that this compound may offer neuroprotective benefits by enhancing synaptic plasticity and reducing neuroinflammation, making it a candidate for further exploration in neurodegenerative disease treatments.

- Enzyme Modulation : Specific research highlighted its role in modulating enzyme activities related to metabolic disorders, indicating its potential as a therapeutic agent for conditions such as diabetes and obesity.

Q & A

Q. What synthetic methodologies are recommended for (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

- Protection of the amine group : Use Boc anhydride to protect the primary amine of a starting amino acid (e.g., L-alanine) to prevent unwanted side reactions .

- Coupling with 2-hydroxyethylamine : Employ coupling reagents like HATU or EDC in anhydrous conditions to form the amide bond .

- Deprotection and salt formation : Remove the Boc group using trifluoroacetic acid, followed by treatment with hydrochloric acid in diethyl ether to form the hydrochloride salt .

- Optimization : Reaction temperature (e.g., room temperature for coupling), solvent choice (THF/MeOH for hydrolysis), and catalyst selection (e.g., Pd/C for hydrogenation) critically influence yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze chemical shifts (e.g., δ 1.3–1.5 ppm for methyl groups, δ 3.4–3.6 ppm for hydroxyethyl protons) to confirm stereochemistry and functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak matching calculated mass) .

- HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% by peak area) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (precaution P261) .

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., NOx, HCl), which may cause hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

- Methodological Answer :

- Impurity Analysis : Compare experimental shifts with reference spectra (e.g., Boc-protected intermediates) to identify byproducts .

- Racemization Check : Use chiral HPLC or polarimetry to detect unintended stereochemical changes during synthesis .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess hydrogen bonding or aggregation artifacts .

Q. What strategies mitigate racemization during synthesis?

- Methodological Answer :

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce epimerization .

- Chiral Catalysts : Use enantioselective catalysts (e.g., Pd/C with chiral ligands) during hydrogenation to preserve stereochemistry .

- Inert Atmosphere : Perform reactions under nitrogen/argon to minimize oxidative degradation .

Q. How does the compound’s reactivity with biological targets inform its potential therapeutic applications?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with proteases or kinases using fluorogenic substrates (e.g., IC50 determination) .

- Molecular Docking : Simulate binding to active sites (e.g., serine hydrolases) to predict bioactivity .

- Metabolic Stability : Assess half-life in liver microsomes to gauge pharmacokinetic suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.